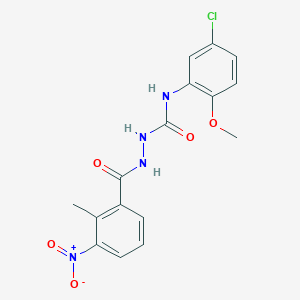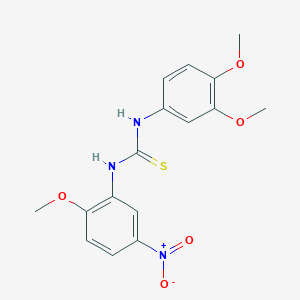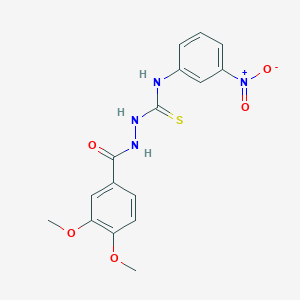
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide
描述
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide, also known as BNPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNPPB is a potent blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
作用机制
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide acts as a potent blocker of TRPM8 ion channel by binding to the channel pore and preventing the influx of calcium ions. TRPM8 is a cold and menthol-sensitive ion channel that is activated by cold temperature and menthol. The blockade of TRPM8 by this compound leads to the inhibition of cold sensation, pain perception, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various physiological processes. For example, this compound has been shown to inhibit the cold-induced activation of TRPM8 in mice, leading to the inhibition of shivering and thermogenesis. Additionally, this compound has been shown to inhibit the menthol-induced activation of TRPM8 in sensory neurons, leading to the inhibition of pain perception. Moreover, this compound has been shown to inhibit the TRPM8-mediated calcium influx in prostate cancer cells, leading to the inhibition of cancer cell proliferation.
实验室实验的优点和局限性
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has several advantages for lab experiments. First, this compound is a potent and selective blocker of TRPM8, which allows for the specific investigation of TRPM8-mediated processes. Second, this compound has a high affinity for TRPM8, which allows for the effective inhibition of TRPM8-mediated processes at low concentrations. Third, this compound has a stable chemical structure, which allows for the long-term storage and use of the compound.
However, this compound also has some limitations for lab experiments. First, this compound has a low solubility in water, which may limit its use in aqueous-based experiments. Second, this compound may have off-target effects on other ion channels or receptors, which may complicate the interpretation of experimental results. Third, the high potency of this compound may lead to non-specific effects or toxicity at high concentrations.
未来方向
There are several future directions for the investigation of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide and TRPM8. First, the role of TRPM8 in cancer progression and metastasis needs to be further investigated, and the potential of TRPM8 as a therapeutic target for cancer treatment needs to be evaluated. Second, the mechanism of TRPM8 activation and regulation needs to be further elucidated, and the potential of TRPM8 as a target for drug discovery needs to be explored. Third, the role of TRPM8 in other physiological processes such as inflammation, immunity, and metabolism needs to be investigated, and the potential of TRPM8 as a target for the treatment of various diseases needs to be evaluated.
In conclusion, this compound is a potent and selective blocker of TRPM8 ion channel that has significant applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The investigation of this compound and TRPM8 has the potential to lead to the development of novel therapeutics for various diseases.
科学研究应用
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been extensively used in scientific research to investigate the role of TRPM8 ion channel in various physiological processes. For example, this compound has been used to study the thermoregulation mechanism in mice and to investigate the role of TRPM8 in cold sensation and pain perception. Additionally, this compound has been used to investigate the role of TRPM8 in prostate cancer progression and to evaluate the potential of TRPM8 as a therapeutic target for cancer treatment.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O4/c1-2-5-25-15-12(18)6-9(7-13(15)19)16(22)20-14-4-3-10(21(23)24)8-11(14)17/h3-4,6-8H,2,5H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNMQXRFCEAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)
![N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4120371.png)
![1-benzyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120372.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)
![dimethyl 2-[(methoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4120387.png)
![2-[(4-methoxybenzyl)thio]-N-(1-methylbutyl)acetamide](/img/structure/B4120393.png)

![N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4120405.png)